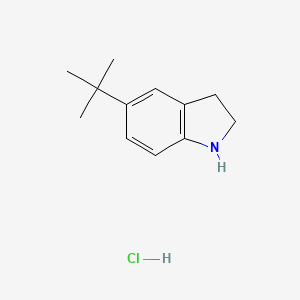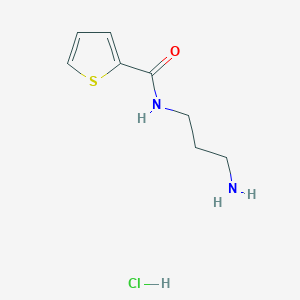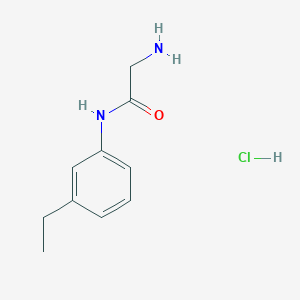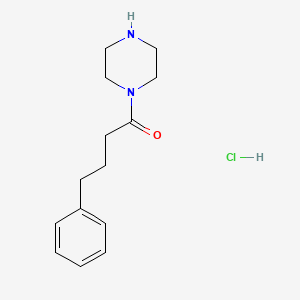
5-tert-butyl-2,3-dihydro-1H-indole hydrochloride
Übersicht
Beschreibung
5-tert-butyl-2,3-dihydro-1H-indole hydrochloride (5-t-Bu-2,3-DHI-HCl) is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that has been used in a variety of experiments, including those in the fields of pharmacology, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Indole derivatives have been found to possess anticancer properties . They have been used in the synthesis of natural prenyl indole derivatives, such as Indiacens A and B , which have shown promising results in cancer treatment. In addition, novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles have been synthesized for the purpose of discovering new anti-tumor agents .
Anti-inflammatory and Antinociceptive Activity
Indole derivatives have been reported to exhibit anti-inflammatory and antinociceptive (pain-relieving) activities . This makes them potential candidates for the development of new drugs for the treatment of inflammatory diseases and pain management.
Antipsychotic and Analgesic Activity
Indole derivatives have also been associated with antipsychotic and analgesic activities . This suggests their potential use in the treatment of mental health disorders and pain relief.
Cytotoxic Activity
Indole derivatives have demonstrated cytotoxic activity , which means they can be toxic to certain types of cells. This property is particularly useful in the field of cancer research, where cytotoxic agents are used to kill cancer cells.
Antiviral Activity
Indole derivatives have shown antiviral properties . They have been used in the synthesis of compounds that inhibit the replication of various viruses, making them potential candidates for the development of new antiviral drugs.
Antimicrobial and Antitubercular Activity
Indole derivatives have been found to possess antimicrobial and antitubercular activities . This suggests their potential use in the treatment of bacterial infections and tuberculosis.
Antidiabetic and Antimalarial Activity
Indole derivatives have demonstrated antidiabetic and antimalarial activities . This indicates their potential use in the treatment of diabetes and malaria.
Antioxidant Activity
Indole derivatives have shown antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Eigenschaften
IUPAC Name |
5-tert-butyl-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-12(2,3)10-4-5-11-9(8-10)6-7-13-11;/h4-5,8,13H,6-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWPFAWJZJRKJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-2,3-dihydro-1H-indole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1520355.png)

![(NE)-N-[amino(dodecylsulfanyl)methylidene]-2-methoxyethan-1-amine hydrobromide](/img/structure/B1520358.png)

![[1-(Benzenesulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1520362.png)



![7-Amino-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium chloride](/img/structure/B1520369.png)


![4-[(2-Fluorophenyl)methoxy]aniline hydrochloride](/img/structure/B1520372.png)
![4-[(Propane-2-sulfonyl)methyl]aniline](/img/structure/B1520374.png)
